6-(Dimethylamino)nicotinonitrile
Overview
Description
6-(Dimethylamino)nicotinonitrile is an organic compound with the molecular formula C8H9N3. It is a derivative of nicotinonitrile, which consists of a pyridine ring with a nitrile group attached to the 3-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Dimethylamino)nicotinonitrile can be synthesized through several methods. One common synthetic route involves the Dimroth reaction, which is a three-component reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce primary amines.
Scientific Research Applications
6-(Dimethylamino)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of nicotinonitrile, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Dimethylamino)nicotinonitrile include other nicotinonitrile derivatives such as:
Uniqueness
This compound is unique due to its specific structural features, including the dimethylamino group and the nitrile group attached to the pyridine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
6-(Dimethylamino)nicotinonitrile (DMNN) is a chemical compound characterized by its unique structure, which includes a pyridine ring with a cyano group and a dimethylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article reviews the biological activity of DMNN, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.
- Chemical Formula : C₈H₈N₄
- Molecular Weight : 164.18 g/mol
- Structure : The compound features a pyridine base with a cyano group at the 3-position and a dimethylamino group at the 6-position, enhancing its lipophilicity and reactivity.
Preliminary studies suggest that DMNN interacts with neurotransmitter receptors and various enzymes, indicating its potential as a pharmacological agent. The dimethylamino group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in therapeutic contexts.
Pharmacological Profile
- Enzyme Inhibition : DMNN has been explored for its inhibitory effects on specific enzymes involved in various biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on enzymes suggests it could act as an effective inhibitor.
- Neuropharmacological Effects : The interactions with neurotransmitter receptors may explain possible neurological effects, making DMNN a candidate for further research in neuropharmacology.
Case Studies and Experimental Data
Research has demonstrated that DMNN exhibits significant biological activity through various mechanisms:
- In vitro Studies : In studies involving cell lines, DMNN showed promising results in inhibiting cell proliferation in cancer models. For instance, it was noted that DMNN could induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival.
- Binding Affinity Studies : Binding assays have indicated that DMNN has a notable affinity for specific receptors, suggesting its potential use as a lead compound in drug development targeting neurological disorders.
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Pinner Synthesis : This method involves the reaction of nicotinonitrile derivatives with dimethylamine under acidic conditions.
- Multicomponent Reactions : Recent advancements have utilized multicomponent reactions to create DMNN efficiently while minimizing by-products.
Comparative Analysis with Related Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile | Contains trifluoromethyl group at position 6 | Enhanced lipophilicity and potential for increased biological activity |
6-(Methylamino)nicotinonitrile | Methyl group instead of dimethyl | May exhibit different pharmacological properties |
4-(Dimethylamino)pyridine-3-carbonitrile | Dimethylamino group at position 4 | Different electronic properties affecting reactivity |
Properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXYFJKSCABES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594774 | |
Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154924-17-1 | |
Record name | 6-(Dimethylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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